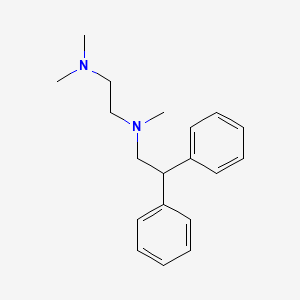
N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine, also known as DETDA, is a chemical compound that belongs to the family of polyamines. DETDA is widely used in various fields, including polymer chemistry, pharmaceuticals, and agrochemicals.
Scientific Research Applications
N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine has been extensively studied in various scientific fields, including polymer chemistry, pharmaceuticals, and agrochemicals. In polymer chemistry, N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine is used as a curing agent for polyurethane coatings and adhesives. In pharmaceuticals, N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine is used as a chiral auxiliary in the synthesis of various drugs, including antihistamines and antidepressants. In agrochemicals, N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine is used as a synergist in insecticides and herbicides.
Mechanism of Action
The mechanism of action of N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine is not fully understood. However, it is believed that N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine acts as a nucleophile and attacks the isocyanate groups in polyurethane coatings and adhesives, leading to the formation of a cross-linked network. In pharmaceuticals, N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine acts as a chiral auxiliary, facilitating the synthesis of chiral compounds. In agrochemicals, N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine acts as a synergist, enhancing the activity of insecticides and herbicides.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine are not well documented. However, studies have shown that N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine is relatively non-toxic and does not cause significant adverse effects in laboratory animals. In addition, N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine is not mutagenic or carcinogenic.
Advantages and Limitations for Lab Experiments
N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. In addition, N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine is stable and can be stored for long periods without significant degradation. However, N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine has several limitations for lab experiments. It is relatively expensive compared to other curing agents and chiral auxiliaries. In addition, the synthesis of N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine requires the use of a catalyst, which can be expensive and difficult to remove.
Future Directions
There are several future directions for the study of N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine in various applications. In addition, the development of new applications for N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine, such as in the field of biomedicine, is an area of active research.
Synthesis Methods
N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine can be synthesized by reacting 2,2-diphenylethylamine with trimethylamine and ethylenediamine in the presence of a catalyst. The reaction yields a mixture of isomers, with the major isomer being N,N',N'-trimethyl-N-(2,2-diphenylethyl)ethane-1,2-diamine. The synthesis of N-(2,2-diphenylethyl)-N,N',N'-trimethyl-1,2-ethanediamine is relatively simple and can be carried out on a large scale.
properties
IUPAC Name |
N'-(2,2-diphenylethyl)-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2/c1-20(2)14-15-21(3)16-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEATOYRVYMEPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5422520 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-{[3-(2-chlorophenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5799039.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5799056.png)
![4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B5799064.png)

![N~1~-(3,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5799087.png)
![2-(4-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5799101.png)
![5-[(4-fluorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5799102.png)


![N-(2,3-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5799130.png)